1-(3-Chlorophenoxy)butan-2-amine hydrochloride
Overview
Description
1-(3-Chlorophenoxy)butan-2-amine hydrochloride is a chemical compound with the molecular formula C10H15Cl2NO. It is a hydrochloride salt form of 1-(3-chlorophenoxy)butan-2-amine, which is characterized by the presence of a chlorophenoxy group attached to a butan-2-amine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenoxy)butan-2-amine hydrochloride typically involves the reaction of 3-chlorophenol with butan-2-amine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution of the hydroxyl group in 3-chlorophenol with the amine group in butan-2-amine. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is purified through recrystallization or other suitable methods to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenoxy)butan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
1-(3-Chlorophenoxy)butan-2-amine hydrochloride has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Drug Discovery: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Agricultural Studies: It is studied for its potential use as a pesticide or herbicide due to its chemical reactivity.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenoxy)butan-2-amine hydrochloride involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenoxy)butan-2-amine hydrochloride
- 1-(2-Chlorophenoxy)butan-2-amine hydrochloride
- 1-(3-Bromophenoxy)butan-2-amine hydrochloride
Uniqueness
1-(3-Chlorophenoxy)butan-2-amine hydrochloride is unique due to the position of the chlorine atom on the phenoxy ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different pharmacological and chemical properties compared to its analogs .
Properties
IUPAC Name |
1-(3-chlorophenoxy)butan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO.ClH/c1-2-9(12)7-13-10-5-3-4-8(11)6-10;/h3-6,9H,2,7,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZPIZCYVDKJBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC1=CC(=CC=C1)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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